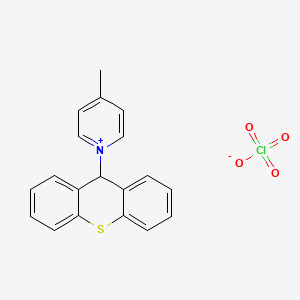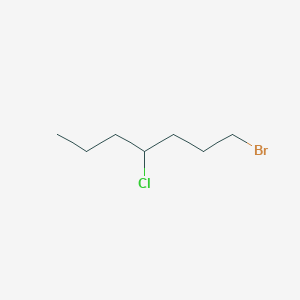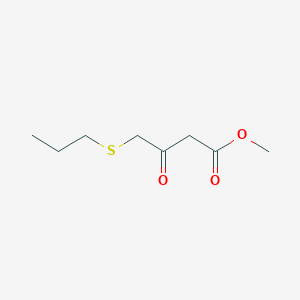
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate is an organic compound that belongs to the class of cyclohexadienes. This compound is characterized by a cyclohexa-1,3-diene ring substituted with a butyl ester group and an isopropyl group. It is a colorless liquid with a distinct chemical structure that makes it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate typically involves the esterification of 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound from any by-products.
化学反应分析
Types of Reactions
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the cyclohexa-1,3-diene ring to single bonds, forming cyclohexane derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as alcohols or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique chemical properties.
作用机制
The mechanism by which Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog without the ester and isopropyl groups.
Cyclohexane: A fully saturated analog with no double bonds.
Butyl cyclohexane carboxylate: An ester derivative without the diene structure.
Uniqueness
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate is unique due to its combination of a cyclohexa-1,3-diene ring with both an ester and an isopropyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
属性
CAS 编号 |
116472-05-0 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
butyl 4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C14H22O2/c1-4-5-10-16-14(15)13-8-6-12(7-9-13)11(2)3/h6,8,11H,4-5,7,9-10H2,1-3H3 |
InChI 键 |
KCOQFDOOHOWDSH-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC=C(CC1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


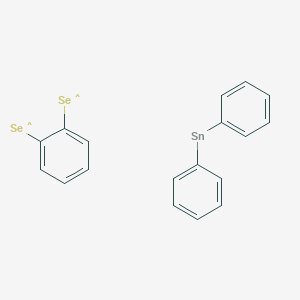
silane](/img/structure/B14305544.png)

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)

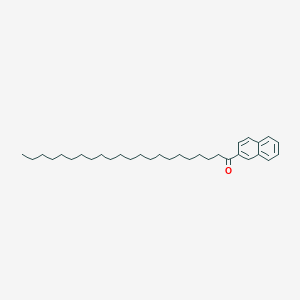
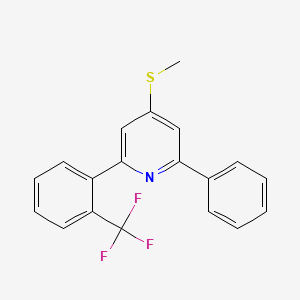
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
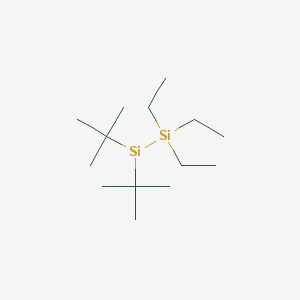
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
